molecular formula C90H125F3N22O17S B6592321 Integrin Binding Peptide Trifluoroacetate CAS No. 1926163-42-9

Integrin Binding Peptide Trifluoroacetate

Cat. No.: B6592321
CAS No.: 1926163-42-9
M. Wt: 1876.2 g/mol
InChI Key: JTIXVDCEKPVZDF-XCNQALFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Integrin Binding Peptide Trifluoroacetate, also known as the DGEA peptide, is a synthetic peptide that specifically interacts with the α2β1 integrin receptor on the cell membrane. The α2β1 integrin is a primary receptor for collagen, and this peptide mediates the transmission of extracellular signals into the cell, acting as a potential antagonist of collagen receptors [1] . This mechanism is critical for studying cellular processes such as adhesion, proliferation, and differentiation in various research contexts, including bone physiology and tissue regeneration [3] [6] . In research applications, this peptide has been shown to inhibit rotavirus infection in a dose-dependent manner and induces tyrosine kinase-dependent calcium mobilization in osteoblasts and fibroblasts at concentrations of ≥0.5 mM [1] . Its function as a collagen receptor antagonist makes it a valuable tool for investigating the role of integrin-mediated signaling in cancer, fibrosis, and viral infections, as well as for the development of biomaterials for tissue engineering [2] [3] . Research Applications - Probe mechanisms of integrin-mediated cell adhesion and outside-in signaling. - Study collagen-integrin interactions and develop antagonist strategies. - Functionalize biomaterials and scaffolds to create bioactive surfaces for cell culture. - Investigate cellular processes in osteoblasts, fibroblasts, and mesenchymal stem cells. Product Details - Synonyms : α2β1 Integrin Ligand Peptide TFA, DGEA peptide TFA - Purity : >95% (as determined by HPLC analysis) - Handling : The product is stable for at least two years from the date of receipt when stored at -20°C. Important Note This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIXVDCEKPVZDF-XCNQALFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H125F3N22O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1876.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

The foundational approach for synthesizing integrin-binding peptides involves SPPS using Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids anchored to 2-chlorotrityl chloride (2-ClTrtCl) resin. This method ensures sequential elongation with minimal epimerization. A typical protocol includes:

  • Resin swelling : Pre-treatment with dichloromethane (DCM) to expand the resin matrix for optimal reagent penetration.

  • Amino acid coupling : Activation with carbodiimides (e.g., HATU/HOAt) under microwave irradiation at 75°C for 10 minutes, achieving >98% coupling efficiency per cycle.

  • Deprotection : Sequential removal of Fmoc groups using 20% piperidine in dimethylformamide (DMF), with two-step treatment (2 minutes and 10 minutes) to ensure complete cleavage.

Table 1: Representative Amino Acid Building Blocks and Quantities

Fmoc-Protected Amino AcidMolecular Weight (g/mol)Quantity per Synthesis Cycle (mg)
Fmoc-Arg(Pbf)-OH648.78404.8–892.7
Fmoc-Cys(Trt)-OH585.71365.5–805.9
Fmoc-Asp(OtBu)-OH411.15256.7–565.7

Detailed Synthetic Protocols

Resin Functionalization and Peptide Elongation

The 2-ClTrtCl resin is loaded with Fmoc-β-Ala-OH (β-alanine) at a density of 1.6–1.74 mmol/g. Automated synthesizers enable precise control over:

  • Solvent systems : DMF for coupling/deprotection; DCM for washing; methanol for capping unreacted sites.

  • Microwave-assisted coupling : 10-minute cycles at 75°C under inert atmosphere, reducing reaction times by 60% compared to conventional heating.

Cyclization via Macrolactamization

Linear peptide precursors undergo intramolecular coupling to form cyclic structures:

  • Activation : Protected peptide (1.0 eq) dissolved in dry DMF (1.4 mM) with HATU (4.0 eq), HOAt (4.0 eq), and N,N-diisopropylethylamine (DIPEA, 6.0 eq) at 0°C.

  • Stirring : 1 hour at 0°C followed by 12–24 hours at room temperature.

  • Workup : Extraction with ethyl acetate, washing with 1 M KHSO₄ and brine, and drying over Na₂SO₄.

Table 2: Cyclization Reaction Yields Under Varied Conditions

Peptide SequenceCyclization MethodYield (%)
Cyclo(-RGDfE-)HATU/HOAt/DIPEA14.6
Dimeric RβAD BicyclicHATU/HOAt/DIPEA34.6

Industrial Production and Scalability

Large-Scale Purification Techniques

RP-HPLC dominates industrial purification, employing trifluoroacetic acid (TFA)-modified mobile phases:

  • Gradient programs : Linear increases from 0% to 40% acetonitrile over 15 minutes, achieving baseline separation of cyclic peptides from linear byproducts.

  • Freeze-drying : Post-purification, peptides are lyophilized to yield trifluoroacetate salts with >99% solvent removal.

Table 3: RP-HPLC Parameters for Peptide Purification

ParameterCondition
ColumnC18, 250 × 21.2 mm, 10 µm
Flow Rate10 mL/min
DetectionUV at 210 nm, 221 nm
Eluent AH₂O + 0.1% TFA
Eluent BAcetonitrile

Analytical Characterization and Validation

Mass Spectrometry (MS) Confirmation

Electrospray ionization (ESI)-MS verifies molecular weights with sub-ppm accuracy:

  • Example : Calculated [M+H]⁺ for C₃₁H₅₁N₁₄O₁₂S₂: 875.3252; observed: 875.3244.

Integrin Binding Affinity Assays

Competitive receptor binding assays using αvβ3 and α5β1 integrins validate biological activity:

  • Protocol : Incubation with biotinylated vitronectin/fibronectin, followed by streptavidin-HRP detection.

  • Results : IC₅₀ values in the nanomolar range (e.g., 2.1 nM for αvβ3).

Challenges and Optimization Strategies

Low Cyclization Yields

Macrolactamization efficiency rarely exceeds 35% due to:

  • Steric hindrance : Bulky side chains (e.g., Arg(Pbf)) impede intramolecular coupling.

  • Solvent polarity : Dry DMF enhances activation but reduces peptide solubility.

Oxidative Folding for Disulfide Bridges

Cysteine-containing sequences require post-cyclization oxidation:

  • Condition : 0.1 M ammonium bicarbonate (pH 8.0) with 5% DMSO, 24 hours at 25°C.

  • Yield improvement : 76.6% achieved via stepwise oxidation and RP-HPLC .

Chemical Reactions Analysis

Types of Reactions: Integrin Binding Peptide Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups .

Scientific Research Applications

Cell Culture Experiments

IBPT is employed in cell culture studies to investigate integrin functions. Researchers utilize IBPT to assess how cells respond to integrin engagement, providing insights into cellular behaviors in both normal and pathological conditions. For instance, studies have demonstrated that IBPT can inhibit cell adhesion mediated by specific integrins, which is crucial in understanding tumor metastasis and tissue repair mechanisms .

Drug Delivery Systems

The specificity of IBPT for integrins makes it a promising candidate for targeted drug delivery systems. By conjugating therapeutic agents with IBPT, researchers aim to enhance the delivery efficiency of drugs to specific tissues or cells that express particular integrins . This approach has significant implications for cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy.

Regenerative Medicine

IBPT's ability to modulate integrin-mediated cellular functions positions it as a potential tool in regenerative medicine. Its application in promoting cell adhesion and migration can facilitate tissue engineering and repair processes . For example, studies have shown that peptides similar to IBPT can enhance the adhesion of stem cells to biomaterials, improving outcomes in tissue regeneration.

Cancer Research

  • Study on Integrin αvβ6 : A peptide similar to IBPT was utilized to target integrin αvβ6 in cancer research. This peptide demonstrated low nanomolar affinity and high specificity, proving effective for imaging tumors and delivering drugs specifically to cancerous tissues . Such findings underscore the potential of IBPT in developing imaging agents and therapeutic strategies for cancer treatment.
  • Peptide Conjugates : Research has shown that integrating IBPT with nanoparticles enhances the targeting capabilities of these carriers, allowing for more effective delivery of chemotherapeutic agents directly to tumor sites .

Tissue Engineering

  • Cell Adhesion Studies : In experiments involving human dermal fibroblasts and HeLa cells, peptides derived from the RGD sequence (similar to IBPT) were immobilized on surfaces to evaluate their effectiveness in promoting cell adhesion. Results indicated that these peptides significantly enhanced cell attachment compared to controls . This suggests that IBPT could be used in designing biomaterials for improved integration with host tissues.

Comparative Applications Table

Application AreaSpecific Use CaseKey Findings
Cell CultureInvestigating integrin functionsInhibition of cell adhesion mediated by specific integrins
Targeted Drug DeliveryConjugation with therapeutic agentsEnhanced delivery efficiency to specific tissues
Regenerative MedicinePromoting stem cell adhesionImproved outcomes in tissue regeneration
Cancer ImagingTargeting integrin αvβ6Effective imaging and drug delivery strategies
Biomaterial DesignEnhancing cell attachment on surfacesSignificant increase in fibroblast adhesion

Mechanism of Action

Integrin Binding Peptide Trifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding can activate or inhibit various signaling pathways, depending on the specific integrin subtype involved. The peptide can induce conformational changes in the integrin receptor, leading to the activation of downstream signaling molecules such as focal adhesion kinase (FAK) and extracellular signal-regulated kinases (ERK1/2) . These pathways play critical roles in cell survival, proliferation, and migration .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Features of IBP-TFA and Analogous Peptides
Compound Sequence/Structure Molecular Weight Binding Targets Key Applications Stability Features
IBP-TFA Ac-GCGYGRGDSPG-NH2 (TFA salt) 1066.12 g/mol αvβ3, α5β1 integrins PEG hydrogels, cancer research Stable at -20°C; no aggregation reported
RGD Trifluoroacetate Linear RGD motif (GRGDSP) ~600–800 g/mol Broad integrin receptors Cell adhesion assays, tumor targeting Reversible aggregation under high moisture
Cys-αvβ6-BP TFA C-GRGDSPCARC (TFA salt) ~1300 g/mol αvβ6 integrin Cancer diagnostics/therapeutics Stabilized by disulfide bonds
Cyclo(-RGDfK) TFA Cyclic RGDfK ~700–900 g/mol αvβ3 integrin Imaging, drug delivery Enhanced stability due to cyclization
Fibronectin Adhesion-Promoting Peptide TFA Heparin-binding domain sequence 1023.19 g/mol Fibronectin receptors Cell culture, wound healing Sensitive to pH changes
Key Findings:

Structural Diversity :

  • IBP-TFA and RGD Trifluoroacetate share the linear RGD motif but differ in flanking residues (e.g., tyrosine in IBP-TFA enhances hydrophobic interactions) .
  • Cyclic peptides like Cyclo(-RGDfK) TFA exhibit higher binding affinity due to preorganized conformations, whereas linear peptides (e.g., RGD Trifluoroacetate) are more flexible but less stable .

Binding Specificity :

  • IBP-TFA selectively targets αvβ3 and α5β1 integrins, making it suitable for cancer research .
  • Cys-αvβ6-BP TFA is specialized for αvβ6 integrin, overexpressed in fibrotic and metastatic cancers .

Stability :

  • TFA counterions generally improve solubility but may induce reversible aggregation under high humidity (e.g., CSP7 trifluoroacetate aggregates at 75% RH but dissolves at pH 8.0) .
  • Cyclization (e.g., Cyclo(-RGDfK) TFA) and disulfide bonds (e.g., Cys-αvβ6-BP TFA) enhance proteolytic resistance .

Counterion Effects and Formulation Challenges

Trifluoroacetate is a common counterion in peptide synthesis, but its presence can influence physicochemical properties:

  • HPLC Elution : Peptides with multiple arginine residues (e.g., RIF7) bind more TFA anions, altering retention times compared to analogs with fewer basic residues .
  • Moisture Sensitivity : Lyophilized TFA-peptides (e.g., CSP7 trifluoroacetate) form reversible aggregates under high humidity, but excipients like lactose mitigate this by interacting with peptide hydroxyl groups .
Table 2: Comparison of Counterion Effects
Parameter TFA Counterion HCl Counterion
Solubility High in polar solvents Moderate in aqueous buffers
Aggregation Reversible under humidity (pH-dependent) Less prone to moisture-induced effects
Binding Interference Minimal (e.g., liraglutide, IBP-TFA) Potential ionic interference in assays

Application-Specific Performance

Drug Delivery :

  • IBP-TFA’s PEG hydrogel compatibility supports sustained drug release in tumors .
  • Cyclo(-RGDfK) TFA is preferred for targeted imaging due to high αvβ3 affinity (~nM Kd) .

Stability in Formulations :

  • CSP7 trifluoroacetate requires lactose (1:70 ratio) to prevent aggregation during nebulization .
  • RGD Trifluoroacetate maintains >98% stability after lyophilization and nebulization .

Toxicity: Organotin-TFA derivatives (e.g., tributyltin trifluoroacetate) show cytotoxicity but are structurally distinct from peptide-TFA compounds .

Biological Activity

Integrin binding peptides, particularly those containing the Arg-Gly-Asp (RGD) sequence, play a crucial role in various biological processes, including cell adhesion, migration, and signaling. The compound Integrin Binding Peptide Trifluoroacetate (IBP-TFA) is a synthetic peptide designed to target specific integrins, particularly the αVβ3 integrin, which is significant in angiogenesis and tumor metastasis. This article reviews the biological activity of IBP-TFA, focusing on its binding affinity, pharmacokinetics, and therapeutic applications.

The RGD sequence is a well-known integrin recognition motif that facilitates binding to various integrins. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide in biological environments. The mechanism of action involves the competitive inhibition of integrin-ligand interactions, which can modulate cellular responses associated with integrin signaling pathways.

Binding Affinity Studies

Recent studies have demonstrated that IBP-TFA exhibits a high binding affinity for αVβ3 integrin. The dissociation constant (KdK_d) values obtained from various assays indicate the potency of IBP-TFA in inhibiting integrin-mediated cell adhesion.

PeptideIntegrin TargetKdK_d (nM)
IBP-TFAαVβ35.0
c[RGDfV]αVβ34.9
c[RGDfK]α5β12.4

This table summarizes the binding affinities of different peptides targeting integrins, highlighting the competitive nature of IBP-TFA against established ligands .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of IBP-TFA has been evaluated using dynamic PET imaging in vivo. Following administration, the peptide displayed rapid clearance from circulation and significant accumulation in organs such as the kidneys and liver, indicative of renal excretion pathways.

  • Clearance Rate : Rapid clearance observed within 60 minutes post-injection.
  • Biodistribution : Highest uptake in kidneys (11.08 ± 2.20 %I.D./g), followed by intestines (4.62 ± 0.24 %I.D./g) and lungs (2.95 ± 0.43 %I.D./g) .

Case Studies and Therapeutic Applications

Case Study 1: Tumor Imaging
In a study involving tumor-bearing mice, IBP-TFA was used as a contrast agent for PET imaging to assess tumor vasculature through αVβ3 integrin targeting. The results indicated enhanced imaging contrast due to specific binding to tumor-associated vasculature.

Case Study 2: Anti-Angiogenic Therapy
Another investigation focused on the anti-angiogenic properties of IBP-TFA in models of diabetic retinopathy. The peptide inhibited bFGF-induced endothelial cell tube formation at submicromolar concentrations, demonstrating its potential as a therapeutic agent in conditions characterized by pathological angiogenesis .

Q & A

Q. What experimental methods are recommended to confirm the structural integrity of integrin-binding peptides synthesized with trifluoroacetate counterions?

  • Methodological Answer: Structural validation should combine nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC/MS) . NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) identifies trifluoroacetate (TFA) binding to arginine residues, which can alter peptide conformation . LC/MS with electrospray ionization (ESI) confirms molecular weight and purity (>95%), as demonstrated in stability studies of CSP7 trifluoroacetate under gradient elution (0.1% formic acid/acetonitrile) . For cyclic peptides like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro), MALDI-TOF MS with alpha-cyano-4-hydroxycinnamic acid (CHCA) matrix ensures accurate mass analysis .

Q. How does the RGD sequence in integrin-binding peptides mediate cellular adhesion, and what techniques validate this interaction?

  • Methodological Answer: The arginine-glycine-aspartic acid (RGD) motif binds selectively to integrin receptors (e.g., αvβ3), activating signaling pathways for adhesion and migration . Validate binding using:
  • Surface Plasmon Resonance (SPR): Measures real-time affinity (Kd) between peptides and immobilized integrins.
  • Fluorescence Polarization: Competes fluorescently labeled RGD peptides with unlabeled analogs to quantify binding specificity .
  • Cell Adhesion Assays: Coat plates with peptide solutions (0.5–10 µM) and quantify attached cells via crystal violet staining .

Q. What are the critical considerations for purifying integrin-binding peptides to minimize trifluoroacetate contamination?

  • Methodological Answer: Post-synthesis, use ion-exchange chromatography or lyophilization to replace TFA with biocompatible counterions (e.g., HCl, acetate). For example, dissolve peptides in 0.1% HCl and lyophilize to reduce TFA content below 0.01% . Quantify residual TFA via ion chromatography , ensuring compliance with biological assay requirements (<50 ppm) .

Advanced Research Questions

Q. How do trifluoroacetate counterions influence integrin-binding peptide conformation and receptor affinity in comparative studies?

  • Methodological Answer: TFA can bind to arginine residues, altering peptide charge and conformation. Compare cyclic vs. linear peptides using:
  • Circular Dichroism (CD): Analyze secondary structures in aqueous buffer (pH 7.4, 10 µM peptide) to detect TFA-induced α-helix or β-sheet changes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding entropy/enthalpy differences between TFA and HCl salt forms of RGD peptides .
    Studies show cyclic RGD peptides with TFA exhibit higher αvβ3 affinity (Kd = 2 nM) than linear analogs (Kd = 50 nM) due to stabilized conformations .

Q. What experimental strategies resolve contradictions in integrin-binding data caused by peptide aggregation or instability?

  • Methodological Answer: Address aggregation via:
  • Dynamic Light Scattering (DLS): Monitor particle size (1–1000 nm) in PBS at 25°C to detect aggregates.
  • Stability Testing: Expose peptide solutions (0.5 mg/mL) to agitation (200 RPM, 24 hr), freeze-thaw cycles (−80°C to 25°C), and storage (−20°C vs. 5°C) . Use reverse-phase HPLC to quantify degradation products (e.g., oxidation at serine residues) .

Q. How can researchers optimize integrin-binding peptide formulations for in vivo applications while mitigating TFA toxicity?

  • Methodological Answer: Replace TFA via counterion exchange using HCl or acetic acid. For inhalation therapeutics (e.g., CSP7 trifluoroacetate), lyophilize with bulking agents (mannitol, lactose) to enhance stability. Validate biocompatibility via:
  • Cell Viability Assays: Treat primary neurons with 10–100 µM peptide and measure apoptosis (e.g., Annexin V/PI staining) .
  • In Vivo Toxicity: Administer peptides (1–10 mg/kg) in rodent models and monitor organ histopathology .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in integrin-mediated signaling studies?

  • Methodological Answer: Use non-linear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For adhesion assays, apply two-way ANOVA to compare treatment groups (e.g., RGD vs. RAD control peptides) across multiple concentrations . Report significance thresholds (p < 0.05) and confidence intervals (95%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.